Introduction: The Significance of Isotopically Labeled Glucose
Introduction: The Significance of Isotopically Labeled Glucose
An In-depth Technical Guide to D-[4,5,6,6'-²H₄]glucose: Synthesis, Properties, and Applications
In the landscape of modern biomedical research, stable isotope-labeled molecules are indispensable tools for unraveling complex biological processes.[1][2] Among these, deuterated glucose holds a prominent position, serving as a non-radioactive, non-toxic tracer for in vivo metabolic studies in humans and other organisms.[3][4] Unlike its unlabeled counterpart, isotopically labeled glucose allows researchers to track the fate of the glucose molecule through intricate metabolic pathways, providing quantitative insights into cellular metabolism, nutrient utilization, and the dynamics of cell populations.[5][6][]
D-[4,5,6,6'-²H₄]glucose is a specifically designed isotopologue where four hydrogen atoms at the C4, C5, and C6 positions are replaced with deuterium. This specific labeling pattern is not arbitrary; it is engineered to probe distinct segments of metabolic pathways. When this molecule enters glycolysis, the deuterium labels are carried through to pyruvate and subsequently into the tricarboxylic acid (TCA) cycle, allowing for precise metabolic flux analysis.[5][8] This guide provides a comprehensive overview of the synthesis, chemical properties, and critical applications of D-[4,5,6,6'-²H₄]glucose, intended for researchers, chemists, and drug development professionals who utilize metabolic tracers to advance their scientific inquiries.
Chemical Synthesis: A Strategic Approach to Site-Specific Deuteration
The synthesis of specifically labeled carbohydrates like D-[4,5,6,6'-²H₄]glucose requires a multi-step chemical approach, as biosynthetic methods using microorganisms in heavy water (D₂O) typically result in more uniform, less specific deuteration.[9][10] The core challenge lies in introducing deuterium at the desired positions while preserving the stereochemistry and protecting other reactive sites on the glucose molecule. The following represents a plausible and strategic synthetic pathway grounded in established carbohydrate chemistry principles.
Causality in Experimental Design
The choice of a chemical versus a biosynthetic route is dictated by the need for positional specificity. While biosynthesis is often more cost-effective for producing uniformly labeled compounds, it lacks the fine control needed for isotopologues like D-[4,5,6,6'-²H₄]glucose. The proposed chemical synthesis employs a strategy of selective protection, targeted oxidation, and stereospecific reduction. D-glucose serves as a cost-effective and readily available starting material.[11]
Synthetic Workflow Diagram
Caption: A conceptual workflow for the chemical synthesis of D-[4,5,6,6'-²H₄]glucose.
Experimental Protocol: A Hypothetical Pathway
This protocol is a conceptual framework. Each step would require rigorous optimization of reaction conditions, solvents, and purification methods.
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Selective Protection of Hydroxyl Groups:
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Rationale: To isolate the C4, C5, and C6 positions for modification, the hydroxyl groups at C1, C2, and C3 must be protected. A common strategy for glucose is the formation of acetal protecting groups.
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Procedure: D-glucose is reacted with acetone in the presence of a catalytic amount of acid (e.g., H₂SO₄) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protects all but the C3 hydroxyl. Subsequent protection of the C3 hydroxyl followed by selective deprotection at C5 and C6 would be required to free the terminal end for modification. A more direct route might involve starting with a partially protected glucose derivative.
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-
Oxidation of C6:
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Rationale: To introduce deuterium at C6, the primary alcohol must first be oxidized to an aldehyde.
-
Procedure: The free primary alcohol of the protected glucose intermediate is oxidized using a mild and selective oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to yield the corresponding aldehyde.
-
-
Deuterium Introduction:
-
Rationale: This is the key step where the isotopic labels are incorporated. Reduction of the aldehyde with a deuterated reducing agent will install two deuterium atoms at the C6 position. Deuteration at C4 and C5 could be achieved through a catalytic hydrogen-deuterium exchange reaction on an unsaturated intermediate or via an oxidation-reduction sequence at these positions.[12][13]
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Procedure: The aldehyde intermediate is reduced with sodium borodeuteride (NaBD₄) in an appropriate solvent (e.g., ethanol). This converts the aldehyde to a -CD₂OH group. Subsequent steps would be required to target the C4 and C5 positions, possibly involving enzymatic methods or further chemical modifications.
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-
Deprotection:
-
Rationale: To yield the final product, all protecting groups must be removed.
-
Procedure: The deuterated, protected intermediate is subjected to mild acid hydrolysis (e.g., aqueous acetic acid or trifluoroacetic acid) to cleave the acetal groups, yielding D-[4,5,6,6'-²H₄]glucose.
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-
Purification and Characterization:
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Rationale: Ensuring the final product meets the high standards required for research applications is critical.
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Procedure: The crude product is purified using High-Performance Liquid Chromatography (HPLC). The final product's identity, chemical purity, and isotopic enrichment are confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
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Chemical and Physical Properties
The physical properties of D-[4,5,6,6'-²H₄]glucose are very similar to those of natural D-glucose. However, the substitution of hydrogen with deuterium results in a notable increase in molecular weight and subtle changes in bond vibrational energies, which is the basis for its detection by MS and NMR.
| Property | Value | Source |
| IUPAC Name | (3R,4S,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol | [15] |
| Molecular Formula | C₆H₈D₄O₆ | [15] |
| Molecular Weight | Approx. 184.18 g/mol | [15] |
| Appearance | White crystalline solid | [16] |
| Solubility | Highly soluble in water; slightly soluble in ethanol | [16] |
| Isotopic Purity | Typically >97 atom % D for commercial products | [14] |
| Chemical Purity | Typically ≥98% (HPLC) | [14][17] |
| Storage | Store at room temperature, away from light and moisture | [17] |
A key chemical property is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond at positions 4, 5, or 6 will proceed at a slightly slower rate with the deuterated substrate. This is an important consideration when designing and interpreting metabolic flux experiments.
Applications in Scientific Research
The utility of D-[4,5,6,6'-²H₄]glucose spans numerous fields, from fundamental biochemistry to clinical research. Its non-toxic nature makes it suitable for use in human studies.[3]
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Metabolic Flux Analysis: It is a powerful tracer for quantifying the flow of metabolites through central carbon metabolism. By measuring the incorporation of deuterium into downstream metabolites like lactate, pyruvate, and TCA cycle intermediates, researchers can build detailed models of cellular metabolic activity.[6][8] This is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer and diabetes.[1][2]
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Quantifying Cell Proliferation: In a technique known as stable isotope probing, cells that are actively dividing will incorporate deuterium from glucose into the ribose of their newly synthesized DNA. By using mass spectrometry to measure the level of deuterium enrichment in DNA from a specific cell population, one can calculate the rate of cell proliferation and turnover.[3] This has been widely applied to study the dynamics of immune cells in health and disease.
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Internal Standards for Mass Spectrometry: Due to its chemical similarity but different mass, D-[4,5,6,6'-²H₄]glucose is an ideal internal standard for the accurate quantification of natural glucose in complex biological samples like blood plasma or cell extracts.[13][14]
Metabolic Tracing Workflow
Caption: Use of D-[4,5,6,6'-²H₄]glucose as a tracer to probe metabolic pathways.
Protocol: Quality Control and Validation
The trustworthiness of any study using isotopic tracers hinges on the quality of the tracer itself. This protocol describes a self-validating system to confirm the identity, purity, and isotopic enrichment of D-[4,5,6,6'-²H₄]glucose.
Objective
To verify the chemical purity and isotopic enrichment of a batch of D-[4,5,6,6'-²H₄]glucose.
Methodology
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Sample Preparation:
-
Accurately weigh ~1 mg of D-[4,5,6,6'-²H₄]glucose.
-
Dissolve in 1 mL of a suitable solvent (e.g., 50:50 methanol:water for LC-MS; D₂O for NMR). Prepare a serial dilution as needed for analysis.
-
-
Mass Spectrometry for Isotopic Enrichment:
-
Technique: High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Procedure: Inject the sample and acquire mass spectra. Compare the mass of the labeled glucose (~184.18 Da) with a standard of unlabeled D-glucose (~180.16 Da).
-
Validation: The mass spectrum should show a primary peak corresponding to the M+4 mass. The isotopic distribution can be used to calculate the atom % D enrichment, which should match the manufacturer's specifications (e.g., >97%).
-
-
HPLC for Chemical Purity:
-
Technique: HPLC with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector).
-
Procedure: Analyze the sample using a carbohydrate analysis column.
-
Validation: The chromatogram should display a single major peak. Purity is calculated by integrating the peak area, which should be ≥98%.[14]
-
-
NMR for Positional Confirmation:
-
Technique: ¹H (Proton) and ²H (Deuterium) NMR spectroscopy.
-
Procedure: Acquire ¹H and ²H NMR spectra of the sample dissolved in D₂O.
-
Validation: In the ¹H NMR spectrum, the signals corresponding to the protons at C4, C5, and C6 should be significantly diminished or absent compared to the spectrum of unlabeled glucose. The ²H NMR spectrum should show signals corresponding to the deuterium atoms at these positions, confirming the specific labeling pattern.
-
References
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D-[4,5,6,6'-2H4]glucose. PubChem, National Center for Biotechnology Information.[Link]
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Site-specific and uniform deuteration of biomolecules by metabolic engineering. Organic & Biomolecular Chemistry.[Link]
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Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans. Frontiers in Immunology.[Link]
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A simple protocol for the production of highly deuterated proteins for biophysical studies. STAR Protocols.[Link]
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Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules.[Link]
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A New Deuterium Labeled Compound [2,3,4,6,6'‐2H5]‐D‐Glucose for Deuterium Magnetic Resonance Metabolic Imaging. ResearchGate.[Link]
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Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS.[Link]
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d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. Egyptian Journal of Medical Human Genetics.[Link]
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d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. ResearchGate.[Link]
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Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.[Link]
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Synthesis of Azido-Functionalized Pseudaminic Acid Derivatives. ResearchGate.[Link]
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Impact of duration of infusion and choice of isotope label on isotope recycling in glucose homeostasis. PubMed.[Link]
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α-D-Glucose. NIST WebBook.[Link]
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Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv.[Link]
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What Are The Physical Properties Of Glucose? YouTube.[Link]
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The Structure and Properties of D-Glucose. Chemistry LibreTexts.[Link]
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